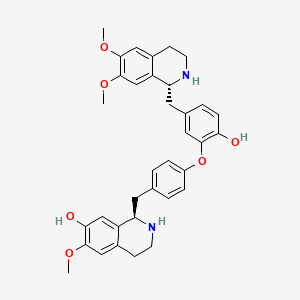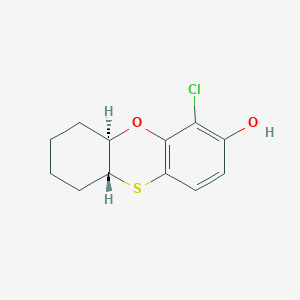
(5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexahydrophenoxathiin core with a chlorine atom and a hydroxyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Phenoxathiin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the phenoxathiin ring.
Chlorination: Introduction of the chlorine atom at the 4-position is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: The hydroxyl group is introduced at the 3-position through selective oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted phenoxathiin derivatives.
Scientific Research Applications
(5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Specific pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol stands out due to its unique combination of a phenoxathiin core with a chlorine atom and a hydroxyl group. This structural uniqueness imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
88062-59-3 |
|---|---|
Molecular Formula |
C12H13ClO2S |
Molecular Weight |
256.75 g/mol |
IUPAC Name |
(5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol |
InChI |
InChI=1S/C12H13ClO2S/c13-11-7(14)5-6-10-12(11)15-8-3-1-2-4-9(8)16-10/h5-6,8-9,14H,1-4H2/t8-,9-/m1/s1 |
InChI Key |
GGOLPKDIXCHIGP-RKDXNWHRSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)OC3=C(S2)C=CC(=C3Cl)O |
Canonical SMILES |
C1CCC2C(C1)OC3=C(S2)C=CC(=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)
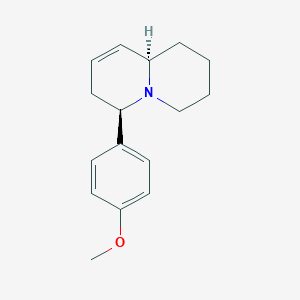
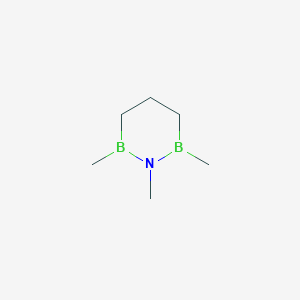
![2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide](/img/structure/B14391663.png)
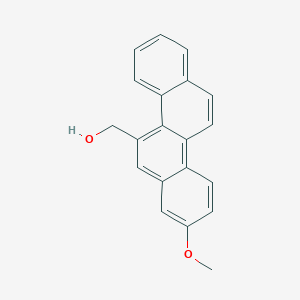
![1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14391675.png)
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)
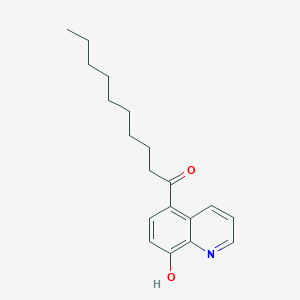

![[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391698.png)
methanone](/img/structure/B14391700.png)
![(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide](/img/structure/B14391716.png)
![N-[2-(2,4-Dichlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14391727.png)
